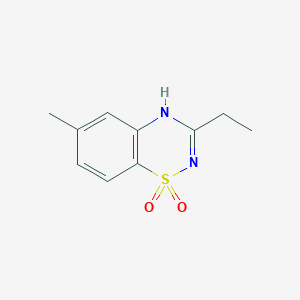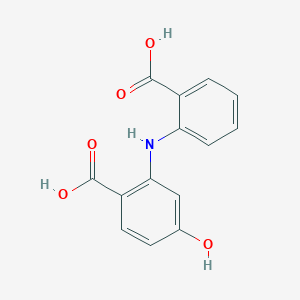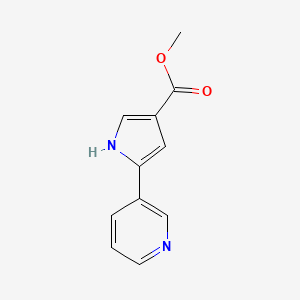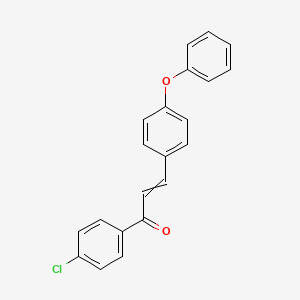phosphanium iodide CAS No. 93824-71-6](/img/structure/B14371387.png)
[4-(Diethylamino)-4-oxobutyl](triphenyl)phosphanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethylamino)-4-oxobutylphosphanium iodide is a phosphonium salt that has garnered interest in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a phosphonium center bonded to a triphenyl group and a 4-(diethylamino)-4-oxobutyl group, with iodide as the counterion. The presence of the phosphonium group imparts distinct chemical properties, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-4-oxobutylphosphanium iodide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with 4-(diethylamino)-4-oxobutyl iodide under mild conditions. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 4-(Diethylamino)-4-oxobutylphosphanium iodide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for purification and isolation further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diethylamino)-4-oxobutylphosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles such as halides, cyanides, or thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium cyanide or potassium thiolate are used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine and related phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(Diethylamino)-4-oxobutylphosphanium iodide is used as a reagent in organic synthesis. It is particularly useful in Wittig reactions, where it acts as a ylide precursor for the formation of alkenes from carbonyl compounds .
Biology
In biological research, this compound is used as a probe for studying phosphonium ion transport across cell membranes. Its unique structure allows it to interact with biological membranes, making it a valuable tool for investigating membrane dynamics .
Medicine
Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery .
Industry
In the industrial sector, this compound is used in the production of ionic liquids. These ionic liquids have applications in catalysis, electrochemistry, and as solvents for various chemical processes .
Wirkmechanismus
The mechanism of action of 4-(Diethylamino)-4-oxobutylphosphanium iodide involves its interaction with molecular targets such as enzymes and cell membranes. The phosphonium center can interact with negatively charged sites on enzymes, altering their activity. Additionally, the compound can integrate into cell membranes, affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Tetraphenylphosphonium chloride: Another phosphonium salt with similar applications.
[4-(Diethylamino)phenyl]methyltriphenylphosphonium iodide: A structurally similar compound with comparable properties.
Uniqueness
4-(Diethylamino)-4-oxobutylphosphanium iodide is unique due to its specific combination of a phosphonium center with a 4-(diethylamino)-4-oxobutyl group. This structure imparts distinct chemical properties, making it more versatile in various applications compared to other phosphonium salts .
Eigenschaften
CAS-Nummer |
93824-71-6 |
|---|---|
Molekularformel |
C26H31INOP |
Molekulargewicht |
531.4 g/mol |
IUPAC-Name |
[4-(diethylamino)-4-oxobutyl]-triphenylphosphanium;iodide |
InChI |
InChI=1S/C26H31NOP.HI/c1-3-27(4-2)26(28)21-14-22-29(23-15-8-5-9-16-23,24-17-10-6-11-18-24)25-19-12-7-13-20-25;/h5-13,15-20H,3-4,14,21-22H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VOROVVDIRVFBEH-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one](/img/structure/B14371315.png)
![1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one](/img/structure/B14371318.png)

![Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14371323.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)




![3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B14371363.png)
![1,1'-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene](/img/structure/B14371371.png)


